molecular formula C14H18N4S B2592029 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione CAS No. 440334-11-2

4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione

Cat. No. B2592029
CAS RN: 440334-11-2
M. Wt: 274.39
InChI Key: CZAULDMFEQCMIK-UHFFFAOYSA-N
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Description

“4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione” is a derivative of quinazoline, a class of compounds that have drawn immense attention due to their significant biological activities . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .


Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by the reaction 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile to get 2-chloromethyl-4-methyl-quinazoline .

Scientific Research Applications

Mechanism of Action

Quinazoline derivatives have shown significant and selective growth inhibition of several solid tumor cell lines such as NCI-H322M, NCI-H522 (non-small cell lung cancer), IGROV1, SK-OV-3 (ovarian cancer), TK-10 (renal cancer) and MDA-MB-468 (breast cancer) . They strongly inhibited EGFR in the low nanomolar range .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This direction is very promising in bladder cancer treatment, which is targeted therapy directed at specific molecular pathways .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c19-14-16-12-6-2-1-5-11(12)13(17-14)15-7-10-18-8-3-4-9-18/h1-2,5-6H,3-4,7-10H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAULDMFEQCMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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